molecular formula C8H7NO2 B575093 Furo[2,3-c]pyridine-2-methanol CAS No. 162537-72-6

Furo[2,3-c]pyridine-2-methanol

Cat. No.: B575093
CAS No.: 162537-72-6
M. Wt: 149.149
InChI Key: WBALOZJCRRNXRJ-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-2-methanol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused furan and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential therapeutic applications, particularly in the development of novel anticancer agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furo[2,3-c]pyridine-2-methanol typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the formation of the furan and pyridine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthetic routes for larger-scale production. This would include scaling up the reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-c]pyridine-2-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

CAS No.

162537-72-6

Molecular Formula

C8H7NO2

Molecular Weight

149.149

IUPAC Name

furo[2,3-c]pyridin-2-ylmethanol

InChI

InChI=1S/C8H7NO2/c10-5-7-3-6-1-2-9-4-8(6)11-7/h1-4,10H,5H2

InChI Key

WBALOZJCRRNXRJ-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C=C(O2)CO

Synonyms

Furo[2,3-c]pyridine-2-methanol (9CI)

Origin of Product

United States

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